molecular formula C11H15Br2NO B1656623 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol CAS No. 53500-38-2

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol

Cat. No.: B1656623
CAS No.: 53500-38-2
M. Wt: 337.05 g/mol
InChI Key: POVQXWGLNGROCY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound with a tert-butylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the tert-butylamino group. One common method involves the bromination of 2,6-dibromo-4-tert-butylphenol using bromine in the presence of a suitable solvent. The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows researchers to explore reaction mechanisms and develop more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for synthetic chemists.

Reaction TypeDescription
Oxidation Converts phenolic groups into quinones or other derivatives.
Reduction Reduces bromine atoms to form debrominated products.
Substitution Allows for the introduction of other nucleophiles, enhancing molecular diversity.

Biology

In biological research, 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is investigated for its potential role in enzyme inhibition and modulation of biological pathways. Its brominated structure may interact with various biological targets, providing insights into enzyme kinetics and inhibition mechanisms.

A notable study highlighted its effect on lysosomal phospholipase A2 (LPLA2), where it was used to assess drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids within lysosomes . The compound's ability to inhibit LPLA2 indicates its potential as a pharmacological agent.

Medicine

Research is ongoing to evaluate the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its unique chemical properties suggest potential applications in drug development, particularly in creating compounds that target specific biological pathways or diseases.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for formulating products in coatings, plastics, and other materials requiring specific performance characteristics.

Case Study 1: Enzyme Inhibition

A study published in Nature examined the inhibition of lysosomal phospholipase A2 by various compounds, including this compound. The results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting its potential therapeutic role in managing conditions associated with phospholipidosis .

Case Study 2: Synthetic Applications

In another research effort focused on organic synthesis, this compound was utilized as a starting material to synthesize novel brominated phenolic derivatives. The study demonstrated how modifying the tert-butylamino group could yield compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to enzyme inhibition or modulation of biological pathways. The tert-butylamino group may also play a role in enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the tert-butylamino group.

    2-Bromo-4,6-di-tert-butylphenol: Another brominated phenol with different substitution patterns.

Uniqueness

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is unique due to the presence of both bromine atoms and the tert-butylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is an organic compound with the molecular formula C11_{11}H15_{15}Br2_2NO and a molecular weight of approximately 337.05 g/mol. Its structure includes two bromine atoms and a tert-butylamino group, which significantly influence its chemical behavior and biological activity. This compound has garnered interest due to its potential applications in various fields, including medicine and agriculture.

The presence of bromine enhances the compound's reactivity, while the tert-butylamino group improves its solubility and interaction with biological systems. The electrophilic nature of the bromine atoms allows for various chemical reactions, including oxidation and substitution, which are crucial for synthesizing derivatives or modifying the compound for specific applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the compound's interaction with cellular membranes and enzymes, leading to cellular dysfunction in microbial organisms.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selectivity suggests potential applications in cancer therapy .

Enzyme Inhibition

The unique structural features of this compound allow it to interact with various enzymes. Research has demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of varying concentrations of this compound were tested on human breast cancer cell lines (MCF-7). The study found that concentrations above 50 µM resulted in significant cell death compared to control groups .

Concentration (µM)Cell Viability (%)
0100
2580
5060
10030

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The lipophilicity conferred by the tert-butylamino group enhances its ability to penetrate cell membranes.
  • Enzyme Interaction : The bromine atoms facilitate binding to enzyme active sites, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Properties

IUPAC Name

2,4-dibromo-6-[(tert-butylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQXWGLNGROCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338208
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53500-38-2
Record name 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 95 ml of 35% formaldehyde solution and 100 ml of dioxane is dropped into a solution of 80 g of tertiary butylamine in 350 ml of dioxane, cooled to 15° C, with stirring. The mixture is allowed to stand over night, then heated to 80° C. In the course of 4 hours a solution of 252 g of 2,4-dibromophenol in 250 ml of dioxane is dropped thereto, precipitating thereby the main charge of the reaction product. 1 hour after completion of this addition it is cooled, the precipitate is sucked off, washed with ethanol on the filter and dried. By concentrating the dioxane-mother liquor and the alcoholic washing liquid further material is obtained. Remaining reaction product precipitates from the dioxane concentrate in form of the hydrochloride by heating with alcoholic HCl. The hydrochloride is converted in H2O/CHCl3 in the free base with HaHCO3. Total yield = 268 g (79,5% of the theory). Recrystallization from acetic ester yields the N-(2-hydroxy-3,5-dibromobenzyl)-tert.butylamine in form of colorless felted needles, melting at 173° - 175° C.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
252 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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